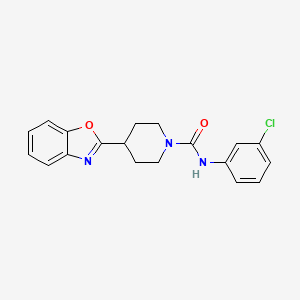
1-Amino-4-hydroxycyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonitrile, 1-amino-4-hydroxy- is a chemical compound with the molecular formula C7H12N2O It is characterized by the presence of a cyclohexane ring substituted with an amino group at the first position and a hydroxyl group at the fourth position, along with a nitrile group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarbonitrile, 1-amino-4-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then subjected to Beckmann rearrangement to yield cyclohexanecarbonitrile. The nitrile group can be introduced through the reaction of cyclohexanone with cyanide sources under basic conditions.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarbonitrile, 1-amino-4-hydroxy- typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarbonitrile, 1-amino-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of cyclohexanecarbonitrile, 1-amino-4-oxo-.
Reduction: The nitrile group can be reduced to an amine group, resulting in the formation of cyclohexanecarbonitrile, 1-amino-4-hydroxy-amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexanecarbonitrile derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Cyclohexanecarbonitrile, 1-amino-4-hydroxy- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclohexanecarbonitrile, 1-amino-4-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Cyclohexanecarbonitrile, 1-amino-4-hydroxy- can be compared with other similar compounds, such as:
Cyclohexanecarbonitrile, 1-amino-4-oxo-: This compound has a carbonyl group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.
Cyclohexanecarbonitrile, 1-amino-4-methyl-: The presence of a methyl group instead of a hydroxyl group alters the compound’s steric and electronic properties.
Cyclohexanecarbonitrile, 1-amino-4-chloro-:
These comparisons highlight the unique properties of cyclohexanecarbonitrile, 1-amino-4-hydroxy- and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-amino-4-hydroxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c8-5-7(9)3-1-6(10)2-4-7/h6,10H,1-4,9H2 |
Clave InChI |
VPCOJUNPRISSIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1O)(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946522.png)


![[4-(4-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13946527.png)


